5-(Difluoromethoxy)-1H-pyrazol-3-amine
Overview
Description
5-(Difluoromethoxy)-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethoxy group at the 5-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)-1H-pyrazol-3-amine typically involves the introduction of the difluoromethoxy group through difluoromethylation reactions. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring. The process conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethoxy)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
5-(Difluoromethoxy)-1H-pyrazol-3-amine has several scientific research applications:
Biology: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and are used in similar applications.
Trifluoromethoxy Compounds: While similar, trifluoromethoxy compounds have different physicochemical properties and biological activities.
Uniqueness: 5-(Difluoromethoxy)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties compared to other difluoromethoxylated or trifluoromethoxylated compounds .
Properties
IUPAC Name |
3-(difluoromethoxy)-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O/c5-4(6)10-3-1-2(7)8-9-3/h1,4H,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIYGNLBNKZSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1OC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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